Cas no 62874-51-5 (Fortimicin C)

Fortimicin C structure
Fortimicin C structure
Product name:Fortimicin C
CAS No:62874-51-5
MF:C17H34N6O7
MW:434.488
CID:2002515
PubChem ID:72710720

Fortimicin C Chemical and Physical Properties

Names and Identifiers

    • Fortimicin C
    • 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-β-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol
    • N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide
    • L-chiro-Inositol, 4-amino-1-((((aminocarbonyl)amino)acetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-
    • L-CHIRO-INOSITOL, 4-AMINO-1-((2-((AMINOCARBONYL)AMINO)ACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-BETA-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-
    • 62874-51-5
    • HY-130066
    • L-CHIRO-INOSITOL, 4-AMINO-1-((2-((AMINOCARBONYL)AMINO)ACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-
    • UNII-6C0C2P8CX2
    • 6C0C2P8CX2
    • Q27264466
    • Inchi: InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)
    • InChI Key: VKGIGFQBOYWLHV-UHFFFAOYSA-N
    • SMILES: [C@@H]1([C@H]([C@H]([C@H]([C@H]([C@H]1N)O[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](N)C)N)O)N(C(=O)CNC(=O)N)C)OC)O

Computed Properties

  • Exact Mass: 448.26454751Da
  • Monoisotopic Mass: 448.26454751Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 222Ų
  • XLogP3: -4.515

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